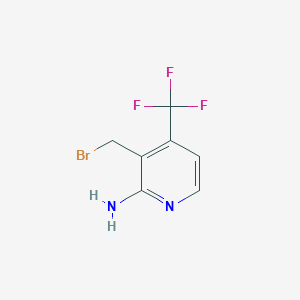

2-Amino-3-bromomethyl-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-(bromomethyl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-3-4-5(7(9,10)11)1-2-13-6(4)12/h1-2H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTKFJABJJMSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)CBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Amino-3-bromopyridine Core

A closely related compound, 2-amino-3-bromopyridine , serves as a key intermediate for further modifications such as trifluoromethylation. According to a patented method, the preparation involves:

- Dissolving 2-aminopyridine in an organic solvent at 0 °C.

- Adding liquid bromine dropwise in two halves, with controlled rates (5-7 drops per second for bromine, 3-4 drops per second for acetic acid).

- Intermediate heating to 10-20 °C during acetic acid addition.

- Cooling back to 0 °C before adding the second half of bromine.

- Final heating to 50-60 °C for 0.5 to 1.5 hours to complete the bromination.

- Neutralization with sodium hydroxide and extraction with water and organic solvents.

- Vacuum concentration to isolate 2-amino-3-bromopyridine with high purity and yield.

This method is characterized by:

| Step | Conditions | Notes |

|---|---|---|

| Bromine addition rate | 5-7 drops/sec | Controls bromination selectivity |

| Acetic acid addition rate | 3-4 drops/sec | Facilitates reaction progression |

| Reaction temperature | 50-60 °C | Optimizes bromination |

| Reaction time | 0.5-1.5 hours | Ensures completion |

This approach yields high purity 2-amino-3-bromopyridine with minimal by-products, suitable for scale-up.

Introduction of the Trifluoromethyl Group at 4-Position

The trifluoromethyl group is introduced typically via halogenated trifluoromethylpyridine intermediates. A patented industrially advantageous process describes the synthesis of 2-amino-4-(trifluoromethyl)pyridine through:

- Reacting 2,6-dichloro-4-trifluoromethylpyridine with ammonia in the presence of a hydrophilic ether solvent at 100-200 °C (preferably 130-160 °C) for 2-24 hours (preferably 4-7 hours).

- This reaction substitutes the chlorine at the 2-position with an amino group.

- Subsequent dehalogenation steps remove the 6-position halogen if present.

- Purification involves extraction with ethyl acetate, washing with saturated saline, drying, and recrystallization with n-hexane to yield high purity 2-amino-4-(trifluoromethyl)pyridine.

Key reaction parameters:

| Parameter | Range | Preferred |

|---|---|---|

| Temperature | 100-200 °C | 130-160 °C |

| Reaction time | 2-24 hours | 4-7 hours |

| Solvent | Hydrophilic ether (e.g., 2-methyltetrahydrofuran) | Same |

This process is efficient and suitable for industrial-scale production.

Bromomethylation at the 3-Position

While direct literature on 3-bromomethylation of 2-amino-4-(trifluoromethyl)pyridine is limited, common organic synthesis strategies for bromomethylation of pyridines include:

- Reacting the methyl-substituted pyridine with brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or light to selectively brominate the methyl group to bromomethyl.

- Alternatively, formaldehyde and hydrobromic acid can be used to introduce bromomethyl groups via electrophilic substitution.

Given the sensitivity of amino and trifluoromethyl groups, mild conditions and protecting groups may be employed to avoid side reactions.

Summary Table of Preparation Steps

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of 2-aminopyridine | Br2 addition at 0-60 °C, acetic acid catalyst | 2-amino-3-bromopyridine |

| 2 | Amination of 2,6-dihalo-4-trifluoromethylpyridine | NH3, hydrophilic ether, 130-160 °C, 4-7 h | 2-amino-4-(trifluoromethyl)pyridine |

| 3 | Bromomethylation of methyl group | NBS or HBr/formaldehyde, mild conditions | 2-amino-3-bromomethyl-4-(trifluoromethyl)pyridine |

Research Findings and Notes

- The bromination method for 2-amino-3-bromopyridine is well-documented with precise control over reagent addition rates and temperature to maximize yield and purity.

- The amination of halogenated trifluoromethylpyridines proceeds efficiently under high temperature with ammonia in hydrophilic ethers, enabling industrial-scale synthesis.

- Bromomethylation requires careful selection of brominating agents to avoid overbromination or degradation of sensitive groups.

- No direct single-step synthesis of this compound is reported, indicating a multi-step approach via intermediates is standard.

- Purification typically involves aqueous workup, extraction, drying, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromomethyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols to form new C-N or C-S bonds.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

Reduction: The compound can be reduced to remove the bromine atom, forming a methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a significant building block in the synthesis of pharmaceutical agents. Its unique structure allows for the development of drugs with enhanced bioactivity and metabolic stability. The trifluoromethyl group increases lipophilicity, which aids in cellular permeability, while the bromomethyl group can participate in further chemical modifications.

Key Applications in Medicinal Chemistry

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against specific pathogens.

Agrochemicals

In the agrochemical sector, 2-Amino-3-bromomethyl-4-(trifluoromethyl)pyridine is utilized in developing pesticides and herbicides. Its bioactive properties make it an attractive candidate for creating effective agricultural chemicals that can protect crops from pests and diseases.

Case Studies in Agrochemicals

- Plant Growth Regulators : The compound is used as an intermediate in synthesizing plant growth regulators that enhance crop yields.

- Pesticide Development : Research has shown that derivatives of this compound exhibit potent insecticidal activity.

Material Science

The compound's unique chemical properties also lend themselves to applications in material science. It can be used to synthesize advanced materials with specific electronic or optical properties, making it valuable for various industrial applications.

Applications in Material Science

- Synthesis of Functional Materials : The compound can be incorporated into polymers or coatings that exhibit desirable properties such as increased durability or improved electrical conductivity.

Recent studies have explored the biological effects of this compound across various contexts. Below is a summary table of findings from key research articles:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromomethyl-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

The following table compares 2-amino-3-bromomethyl-4-(trifluoromethyl)pyridine with its structural isomers and related brominated pyridines:

Key Observations:

Positional Effects: The placement of the bromine atom (e.g., bromomethyl vs. bromo) significantly alters reactivity. The bromomethyl group in the target compound enables alkylation or cross-coupling reactions, whereas simple bromo substituents (e.g., in 6-amino-3-bromo-2-methylpyridine) are less reactive in such transformations .

Trifluoromethyl Group Impact : Compared to nitro or methyl groups, the -CF₃ group improves thermal stability and bioavailability, as seen in analogs like 3-bromo-N-methyl-5-(trifluoromethyl)pyridin-2-amine .

Halogenated Pyridines with Diverse Substituents

The table below highlights compounds with varying halogen and functional group combinations:

Key Observations:

Complexity and Bioactivity : Larger molecules like N-(5-(trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide exhibit enhanced bioactivity due to hybrid scaffolds, but their synthesis is multi-step and low-yield compared to simpler brominated pyridines .

Toxicity Profile : Simple halogenated pyridines (e.g., 2-bromopyridine) have well-documented hazards (e.g., respiratory irritation), whereas safety data for the target compound remains uncharacterized .

Biological Activity

2-Amino-3-bromomethyl-4-(trifluoromethyl)pyridine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both amino and trifluoromethyl groups in its structure suggests a range of interactions with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Antiviral Properties

Research has indicated that compounds with similar structural motifs exhibit antiviral activities. For instance, pyridine derivatives have been studied for their effectiveness against viruses such as Zika virus (ZIKV). In a study, certain trifluoromethylated compounds demonstrated low micromolar antiviral activity with reduced cytotoxicity, suggesting that 2-amino derivatives may also possess similar properties .

Antimicrobial Activity

Pyridine derivatives are often assessed for antimicrobial properties. The introduction of bromine and trifluoromethyl groups can enhance the antimicrobial efficacy of these compounds. A study on related compounds revealed significant antibacterial activity against various strains, indicating potential for this compound in developing new antibiotics .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Enzymes : The amino group may facilitate hydrogen bonding with enzyme active sites, while the trifluoromethyl group can modulate the electronic properties of the molecule.

- Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows for easier penetration through lipid membranes, enhancing cellular uptake and bioavailability.

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | EC50 (µM) | CC50 (µM) | Reference |

|---|---|---|---|---|

| Antiviral | This compound | 5.1 | 39 | |

| Antimicrobial | Various pyridine derivatives | Varies | Varies | |

| Antitumor | Related pyrazole derivatives | 4.3 | 58 |

Case Study: Antiviral Activity Against ZIKV

In a comparative analysis, a derivative structurally similar to this compound exhibited an EC50 value of approximately 5.1 µM against ZIKV, indicating promising antiviral activity. The cytotoxicity was measured at a CC50 value of 39 µM, suggesting a favorable therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.